N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a chloro-acetyl substituent at the pyrrolidine ring’s nitrogen and an ethyl-acetamide group at the 3-position methyl bridge ().
Structure
3D Structure
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-13(9(2)15)7-10-4-5-14(8-10)11(16)6-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFRWSEJDFRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine scaffold is synthesized via cyclization of γ-aminobutyraldehyde derivatives or through Paal-Knorr condensation using 1,4-diketones and ammonia. For 3-methyl substitution, alkylation of pyrrolidinone with methyl iodide under basic conditions (e.g., NaH in DMF) yields 3-methylpyrrolidin-2-one, which is subsequently reduced to 3-methylpyrrolidine using LiAlH₄.
Chloroacetylation at the Pyrrolidine 1-Position
Chloroacetylation is achieved by reacting 3-methylpyrrolidine with chloroacetyl chloride under Schotten-Baumann conditions.
Procedure :
-
Dissolve 3-methylpyrrolidine (1.0 equiv) in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (1.2 equiv) as a base to scavenge HCl.
-
Slowly introduce chloroacetyl chloride (1.1 equiv) dropwise.
Reaction :
Synthesis of Intermediate B: N-Ethyl-acetamide
Ethylamine Preparation
Ethylamine is synthesized via Gabriel synthesis or Hofmann degradation. A practical route involves the SN2 reaction of chloroethane with ammonia :
Procedure :
-
Heat chloroethane (1.0 equiv) with aqueous KOH (3.0 equiv) at 80–100°C.
Reaction :
Acetylation of Ethylamine
Ethylamine is acetylated using acetyl chloride in the presence of pyridine:
Procedure :
-
Add acetyl chloride (1.1 equiv) to ethylamine (1.0 equiv) in dry DCM at 0°C.
Reaction :
Coupling of Intermediates A and B
Mitsunobu Reaction for Ether Formation
The hydroxyl group of Intermediate A is converted to an ether linkage with N-ethyl-acetamide via Mitsunobu conditions:
Procedure :
-
Combine 1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethanol (1.0 equiv), N-ethyl-acetamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
Reaction :
Yield : 65–75%.
Reductive Amination Alternative
For higher yields, reductive amination avoids the stoichiometric reagents of Mitsunobu:
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Oxidize the alcohol in Intermediate A to a ketone using Dess-Martin periodinane.
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React the ketone with N-ethyl-acetamide in the presence of NaBH₃CN.
Yield : 78–85%.
Optimization and Challenges
Side Reactions and Mitigation
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent removes unreacted intermediates.
-
Recrystallization : Ethanol/water (1:1) mixtures yield high-purity crystals.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Mitsunobu Coupling | THF, PPh₃, DEAD, 25°C | 65–75 | 90–95 | Stereochemical control |
| Reductive Amination | NaBH₃CN, MeOH, 0°C | 78–85 | 85–90 | Higher yield, fewer byproducts |
| Direct Alkylation | K₂CO₃, DMF, 50°C | 60–68 | 80–85 | Simplicity |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
- 2-Chloro-N-(2-chloro-acetyl)-N-o-tolyl-acetamide (2f) Structure: Contains two chloro-acetyl groups and an o-tolyl (2-methylphenyl) substituent. Synthesis: Prepared via N-acylation of 2-methylaniline with chloro acetyl chloride (80% yield) ().
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Structure: Features a pyrazole ring substituted with a 4-chlorophenyl group and a cyano (-CN) group.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Cyclopropane and Piperazine Analogues
- N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide Structure: Incorporates a piperazine-indole-pyridine scaffold. Application: Potential CNS activity due to the indole-piperazine motif ().
Comparative Data Table
Research Implications and Functional Insights
- Reactivity : The chloro-acetyl group in the target compound and analogues (e.g., 2f) is a reactive site for nucleophilic substitution, enabling further derivatization ().
- In contrast, alachlor’s diethylphenyl group is optimized for herbicidal action ().
- Synthetic Challenges : The discontinued commercial status of the target compound () may reflect challenges in large-scale synthesis or stability, contrasting with alachlor’s widespread agricultural use.
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a chloroacetyl substituent and an ethylacetamide group. Its structure is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H16ClN3O2 |
| Molecular Weight | 245.72 g/mol |
| CAS Number | 1353945-71-7 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The chloroacetyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can significantly influence various biochemical pathways, leading to observed biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound's effectiveness can be assessed through Minimum Inhibitory Concentration (MIC) values.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate |
| Escherichia coli | 25 | Moderate |
| Pseudomonas aeruginosa | 50 | Low |
In vitro tests have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The results indicated that the compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC value of 12.5 µg/mL .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound interacts with bacterial enzymes. The study revealed that the compound inhibits key metabolic enzymes, leading to disrupted cellular functions in bacteria .
Comparative Analysis
The biological activity of this compound can be compared to similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide | Amino group instead of chloroacetyl | Moderate antibacterial activity |
| N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide | Piperidine ring | Effective against Gram-negative bacteria |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide?
Methodological Answer:
The compound can be synthesized via amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under inert conditions. A typical protocol involves:
- Reacting the chloroacetyl-pyrrolidine intermediate with N-ethylacetamide in the presence of EDC and triethylamine at 273 K for 3 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methylene chloride .
- Validation of purity using HPLC (>98%) and mass spectrometry (ESI-MS) to confirm molecular weight .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and hydrogen-bonding networks. For example, R-factors of ~0.064 and wR-factors of 0.148 are achievable at 298 K .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine methylene protons at δ 3.2–3.5 ppm; chloroacetyl carbonyl at δ 170–175 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify amide C=O stretches (~1650 cm⁻¹) and chloroacetyl C-Cl vibrations (~750 cm⁻¹) .
Advanced: What conformational dynamics are observed in its crystalline state, and how do they impact reactivity?
Methodological Answer:
SC-XRD studies of analogous acetamides reveal:
- Three distinct conformers in the asymmetric unit due to steric repulsion between the pyrrolidine ring and chloroacetyl group. Dihedral angles between aromatic and heterocyclic rings vary (e.g., 44.5°–77.5°) .
- Hydrogen-bonded dimers (R₂²(10) motifs) via N–H···O interactions, stabilizing the crystal lattice .
- Implications for reactivity: Conformational flexibility may influence nucleophilic substitution at the chloroacetyl site. Molecular dynamics simulations (e.g., AMBER ) can model steric accessibility .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize ground-state geometry (B3LYP/6-31G*) to calculate activation energies for SN2 displacement of the chloroacetyl group.
- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic regions (e.g., chloroacetyl carbon with positive potential) .
- Transition-State Modeling: Use Gaussian 16 to simulate reaction pathways with nucleophiles (e.g., amines, thiols) and predict regioselectivity .
Data Gap: What challenges exist in obtaining toxicological and physicochemical data for this compound?
Methodological Answer:
- Physicochemical Data: No reported melting points, logP, or solubility in public databases. Recommend experimental determination via differential scanning calorimetry (DSC) and shake-flask method for logP .
- Toxicology: Acute toxicity data (LD50) are unavailable. Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as a preliminary screen .
- Stability Studies: Evaluate hydrolysis under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C) via HPLC monitoring .
Advanced: How does steric hindrance from the pyrrolidine ring influence synthetic modifications?
Methodological Answer:
- Steric Effects: The 3-ylmethyl substituent on pyrrolidine restricts access to the chloroacetyl group. Mitigation strategies include:
- Using bulky bases (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity .
- Microwave-assisted synthesis to overcome kinetic barriers (e.g., 100°C, 30 minutes) .
- Case Study: In analogous compounds, steric hindrance reduces yields in SN2 reactions by ~40% compared to linear analogs. Optimization requires molecular modeling to design less hindered derivatives .
Basic: What analytical techniques are critical for detecting impurities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Detect trace impurities (<0.1%) via exact mass matching (e.g., unreacted starting materials) .
- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): Quantify byproducts (e.g., hydrolyzed acetamide) using multiple reaction monitoring (MRM) .
- Nuclear Overhauser Effect Spectroscopy (NOESY): Identify stereochemical impurities in the pyrrolidine ring .
Advanced: What strategies resolve contradictions in reported synthetic yields for similar acetamides?
Methodological Answer:
- Root-Cause Analysis: Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, yields drop from 85% to 50% when substituting DMF for dichloromethane due to side reactions .
- Design of Experiments (DoE): Use factorial design to optimize parameters (temperature, stoichiometry). A case study increased yields from 35% to 72% by adjusting EDC equivalents .
- Mechanistic Studies: Employ kinetic isotope effects or in situ IR to identify rate-limiting steps (e.g., carbodiimide activation vs. nucleophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
